molecular formula C20H12N2O4 B14693222 1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- CAS No. 33450-11-2

1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)-

Cat. No.: B14693222
CAS No.: 33450-11-2
M. Wt: 344.3 g/mol
InChI Key: DZXFKANCARFDPH-UHFFFAOYSA-N
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Description

1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- is a chemical compound with the molecular formula C20H12N2O4 and a molecular weight of 344.32 g/mol . It is known for its unique structure, which includes two benzoxazole groups attached to a benzenediol core. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- can be synthesized through a series of chemical reactions. One common method involves the reaction of 1,4-benzenediol with 2-aminophenol in the presence of a dehydrating agent to form the benzoxazole rings . The reaction typically requires elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of 1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- involves its interaction with specific molecular targets. The benzoxazole rings can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound can interact with proteins, altering their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- is unique due to its benzenediol core, which provides distinct chemical properties and reactivity compared to other benzoxazole-containing compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

33450-11-2

Molecular Formula

C20H12N2O4

Molecular Weight

344.3 g/mol

IUPAC Name

2,5-bis(1,3-benzoxazol-2-yl)benzene-1,4-diol

InChI

InChI=1S/C20H12N2O4/c23-15-10-12(20-22-14-6-2-4-8-18(14)26-20)16(24)9-11(15)19-21-13-5-1-3-7-17(13)25-19/h1-10,23-24H

InChI Key

DZXFKANCARFDPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3O)C4=NC5=CC=CC=C5O4)O

Origin of Product

United States

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